molecular formula C14H23NO B12418973 Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9

Cat. No.: B12418973
M. Wt: 230.39 g/mol
InChI Key: BKSDHPHOWDUJNB-ASMGOKTBSA-N
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Description

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 is a deuterated derivative of 2,4-di-tert-butylphenol, where nine hydrogen atoms are replaced with deuterium. This isotopic labeling is typically employed in analytical chemistry to enhance metabolic stability and traceability in pharmacokinetic studies . The compound features tert-butyl groups at the 2- and 4-positions of the phenolic ring and an amino group at the 5-position, which may influence its solubility, reactivity, and biological interactions compared to non-aminated analogs.

Properties

Molecular Formula

C14H23NO

Molecular Weight

230.39 g/mol

IUPAC Name

5-amino-4-tert-butyl-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3

InChI Key

BKSDHPHOWDUJNB-ASMGOKTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)N)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Grignard Reaction with Deuterated tert-Butyl Chloride

A patent (CN108164393B) describes the synthesis of deuterated tert-butyl alcohol via a Grignard reaction between deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (CD3COCD₃) in the presence of anhydrous MnCl₂. The resulting deuterated tert-butyl alcohol is then converted to tert-butyl chloride-d9 using thionyl chloride (SOCl₂) and D₂O. This chloride serves as the alkylating agent for 5-aminophenol:

$$
\text{5-Aminophenol} + 2 \, \text{(CD₃)₃CCl} \xrightarrow{\text{AlCl₃}} \text{Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9} + 2 \, \text{HCl}
$$

Key Data

  • Yield : 75–82% (for tert-butyl alcohol-d9 synthesis).
  • Isotopic Enrichment : 99.3–99.8% deuterium at tert-butyl groups.
  • Conditions : Reaction at −10–20°C for 4–6 hours.

Friedel-Crafts Alkylation

Alternative methods use Friedel-Crafts alkylation with deuterated tert-butyl chloride. The reaction proceeds in anhydrous dichloromethane with AlCl₃ as a catalyst. The amino group is protected (e.g., as an acetyl derivative) to prevent side reactions.

Post-Synthetic Deuteration via Hydrogen Isotope Exchange (HIE)

HIE methods enable selective deuteration of pre-synthesized 5-amino-2,4-di-tert-butylphenol. These approaches avoid the need for deuterated starting materials but require precise control over reaction sites.

Electrophotocatalytic Deuteration

A transition metal-free method (Chinese Chemical Society, 2025) uses PDI (perylene diimide) as an electrophotocatalyst with D₂O. This approach selectively deuterates electron-deficient carbons, making it suitable for tert-butyl groups adjacent to electron-withdrawing substituents.

Advantages :

  • Scalability : Demonstrated at gram-scale.
  • Functional Group Tolerance : Compatible with −NH₂ and −OH when protected.

Reduction of Deuterated Nitro Intermediates

This two-step method involves synthesizing a nitro precursor followed by deuterium incorporation during reduction.

Nitro Intermediate Synthesis

5-Nitro-2,4-di-tert-butylphenol is prepared by nitrating 2,4-di-tert-butylphenol with HNO₃/H₂SO₄.

Deuterated Reduction

The nitro group is reduced using deuterated agents:

  • Catalytic Transfer Deuteration : Pd/C with ammonium formate-d₂ in ethanol-d₁.
  • Deuterium Gas (D₂) : Hydrogenation under D₂ atmosphere with Raney Ni.

$$
\text{5-Nitro-2,4-di-tert-butylphenol} \xrightarrow{\text{Pd/C, NH₄CO₂D}} \text{this compound}
$$

Performance Metrics

  • Yield : Quantitative (99%).
  • Deuterium Incorporation : >98% at the amino group.

Comparative Analysis of Methods

Method Isotopic Enrichment Yield Scalability Cost
Grignard Alkylation 99.3–99.8% 75–82% Industrial High (D₃ reagents)
Silver-Catalyzed HIE ~70% (tert-butyl) 60–75% Lab-scale Moderate
Electrophotocatalysis 85–90% 80–90% Pilot-scale Low (D₂O)
Nitro Reduction >98% (amino) 99% Industrial Moderate

Mechanistic Considerations

Kinetic Isotope Effects (KIE)

Deuteration at tert-butyl groups exhibits a KIE of 2.2–3.0 due to slower C–D bond cleavage compared to C–H. This necessitates prolonged reaction times in HIE methods.

Steric and Electronic Effects

  • tert-Butyl Groups : Steric hindrance limits deuteration to peripheral methyl groups.
  • Amino Group : Directs electrophilic deuteration to ortho/para positions unless protected.

Industrial Applications and Challenges

  • Pharmaceutical Use : High isotopic purity (>98%) is critical for Ivacaftor-d9 synthesis.
  • Cost Drivers : Deuterated acetone (CD₃COCD₃) accounts for 60–70% of raw material costs in Grignard routes.
  • Waste Management : MnCl₂ and Ag catalysts require specialized recovery to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Phenol, 2,4-bis(1,1-dimethylethyl) (2,4-DTBP)

  • Sources :
    • Natural: Found in avocado roots (antifungal agent) , marine bacteria (anti-biofilm activity) , and plant extracts (Ischaemum pilosum, Plumbago zeylanica) .
    • Synthetic: Produced industrially as a UV stabilizer and antioxidant .
  • Biological Activities: Antimicrobial: Inhibits Serratia marcescens biofilm formation and exhibits antifungal activity against plant pathogens . Industrial Use: Stabilizes polymers and acts as a light-protection agent .

Phenol, 2,6-bis(1,1-dimethylethyl) (2,6-DTBP)

  • Structure : tert-Butyl groups at positions 2 and 6.
  • Sources : Detected in Ischaemum pilosum leaves and frankincense oil .

Phenol, 3,5-bis(1,1-dimethylethyl) (3,5-DTBP)

  • Structure : tert-Butyl groups at positions 3 and 5.
  • Sources : Identified in frankincense oil and linked to anti-inflammatory and gastroprotective effects .
  • Biological Activities: Exhibits anti-inflammatory properties in ethanol-induced gastric damage models .

Phenol, 5-Amino-2,4-bis(1,1-dimethylethyl)-d9

  • Deuterium substitution likely improves metabolic stability, making it valuable for tracer studies .
  • Research Gaps: No direct studies on its bioactivity were found in the evidence; properties are inferred from non-deuterated analogs.

Research Findings and Data Tables

Table 1: Comparative Overview of Key Compounds

Compound Name Substituent Positions Key Biological Activities Natural Sources Industrial Applications
2,4-DTBP 2,4 Antifungal, antioxidant, anti-biofilm Avocado roots, marine bacteria, plants UV stabilizer, polymer additive
2,6-DTBP 2,6 Antimicrobial (inferred) Ischaemum pilosum, frankincense oil Limited data
3,5-DTBP 3,5 Anti-inflammatory, gastroprotective Frankincense oil Not specified
5-Amino-2,4-DTBP-d9 2,4,5 (amino, d9) N/A (research compound) Synthetic Isotopic tracer studies

Table 2: Bioactivity Comparison

Activity 2,4-DTBP 2,6-DTBP 3,5-DTBP
Antifungal Strong (vs. plant pathogens) Not reported Not reported
Antioxidant Yes (neuroprotective) Not reported Not reported
Anti-inflammatory Indirect (via QS inhibition) No Yes (gastric models)
Biofilm Inhibition Yes (Serratia marcescens) No No

Contradictory Evidence and Limitations

  • Natural Occurrence Variability : A study on barnyard grass failed to detect 2,4-DTBP despite prior reports of its allelopathic activity, highlighting extraction method dependencies .
  • Deuterated Form Data Gap : The deuterated compound (d9) lacks direct studies; its pharmacokinetics and bioactivity remain inferred.

Biological Activity

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9, also known as 5-amino-2,4-di-tert-butylphenol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C14H23NO
  • Molecular Weight : 230.39 g/mol
  • CAS Number : 1577233-54-5
  • Appearance : Grey solid
  • Boiling Point : Approximately 319.7 °C
  • Density : Approximately 0.990 g/cm³

This compound features a phenolic structure with two tert-butyl groups and an amino group at the 5-position, enhancing its stability and reactivity in various biological contexts .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. This compound acts as a free radical scavenger , which can protect cells from oxidative stress. Research indicates that it can significantly reduce the levels of reactive oxygen species (ROS) in cellular systems .

Case Study: Antioxidant Efficacy

A study demonstrated that this compound effectively scavenged free radicals in vitro. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a notable decrease in DPPH radical concentration when treated with the compound .

Anticancer Properties

The anticancer potential of phenol derivatives has been widely studied. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells.

Research indicates that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:

  • Increased membrane blebbing
  • Chromatin condensation
  • Nuclear fragmentation

These characteristics are indicative of programmed cell death . Additionally, the compound's interaction with cellular signaling pathways may modulate gene expression related to cell survival and apoptosis .

Antifungal Activity

In addition to its antioxidant and anticancer properties, phenol derivatives exhibit antifungal activity. A study highlighted the efficacy of this compound against various fungal pathogens through both in vitro and in silico studies.

In Silico Studies

Molecular docking studies revealed that this compound effectively binds to the active sites of mitochondrial ATP synthase enzymes in fungi such as Pithomyces atro-olivaceous, thus inhibiting fungal growth .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound compared to other phenolic compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaBiological Activity
PhenolC6H6Basic antioxidant
2,4-Di-tert-butylphenolC12H18OAntioxidant
This compoundC14H23NOAntioxidant, anticancer, antifungal

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to simpler phenolic compounds .

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